Ikarisoside F

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ikarisoside F is a natural product found in Epimedium diphyllum, Epimedium grandiflorum, and Vancouveria hexandra with data available.

Mécanisme D'action

- Ikarisoside F is a natural flavonol glycoside derived from plants of the genus Epimedium. These plants have been used in Traditional Chinese Medicine as tonics, antirheumatics, and aphrodisiacs .

- Specifically, this compound inhibits the secretion of catecholamines induced by acetylcholine, which is a physiological secretagogue and an agonist of nicotinic acetylcholine receptors .

- Overall, this compound’s mode of action involves blocking nicotinic acetylcholine receptor-ion channels, leading to reduced catecholamine secretion and synthesis .

- Downstream effects involve decreased catecholamine release, impacting stress responses and sympathetic nervous system activity .

Target of Action

Mode of Action

Biochemical Pathways

Action Environment

Analyse Biochimique

Biochemical Properties

Ikarisoside F interacts with the enzyme AdoHcy hydrolase . It has been reported to bind to this enzyme and inhibit its activity . The nature of this interaction is inhibitory, with this compound acting as an enzyme inhibitor .

Cellular Effects

This compound has been shown to inhibit the secretion of catecholamines induced by acetylcholine in cultured bovine adrenal medullary cells . This suggests that this compound can influence cell function by modulating cell signaling pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to biomolecules such as AdoHcy hydrolase . This binding interaction results in the inhibition of the enzyme, which can lead to changes in gene expression .

Metabolic Pathways

As a flavonol glycoside, it is likely that it interacts with enzymes and cofactors involved in flavonoid metabolism .

Activité Biologique

Ikarisoside F is a flavonol glycoside derived from Vancouveria hexandra, and it has garnered attention for its potential biological activities. This article delves into the various aspects of this compound, including its mechanisms of action, biological effects, and relevant case studies.

This compound is characterized as a flavonol glycoside, which suggests that it possesses antioxidant properties due to the flavonoid component. The compound has been identified to bind effectively to adenosylhomocysteinase (AdoHcy hydrolase), which plays a crucial role in regulating homocysteine levels in the body. Elevated homocysteine is associated with cardiovascular diseases, making this compound a compound of interest for therapeutic applications in cardiovascular health .

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. Research indicates that flavonoids, including this compound, can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases such as cancer and cardiovascular disorders. The antioxidant capacity is often evaluated using assays such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP) .

2. Anti-inflammatory Effects

Studies have shown that this compound can modulate inflammatory pathways. Flavonoids are known to inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). This anti-inflammatory activity may contribute to its protective effects against inflammatory diseases .

3. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. Its ability to disrupt bacterial membranes enhances its efficacy as an antimicrobial agent, potentially offering alternatives to conventional antibiotics .

Case Study 1: Cardiovascular Health

A study explored the effects of this compound on cardiovascular parameters in animal models. The results indicated that administration of this compound significantly reduced serum homocysteine levels and improved endothelial function, suggesting its potential use in preventing cardiovascular diseases .

Case Study 2: Antioxidant Efficacy

In vitro studies assessed the antioxidant capacity of this compound compared to other flavonoids. The findings revealed that this compound had comparable or superior antioxidant activity relative to established antioxidants like vitamin C and E, highlighting its potential as a dietary supplement for oxidative stress mitigation .

Research Findings Summary

Applications De Recherche Scientifique

Pharmacological Properties

Ikarisoside F exhibits a range of pharmacological activities that contribute to its therapeutic potential:

- Anti-inflammatory Effects : Research indicates that this compound may inhibit pathways associated with inflammation. Similar compounds have shown the ability to reduce the production of pro-inflammatory cytokines and nitric oxide, suggesting that this compound could be effective in managing inflammatory conditions .

- Antioxidant Activity : The compound is believed to possess antioxidant properties, which can help mitigate oxidative stress—a factor implicated in various chronic diseases. Antioxidants play a crucial role in protecting cells from damage caused by free radicals .

- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. This is particularly relevant given the increasing prevalence of conditions such as Alzheimer's and Parkinson's disease .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

-

Case Study 1: Anti-inflammatory Properties

A study investigated the effects of this compound on macrophages stimulated with lipopolysaccharides (LPS). The results demonstrated a significant reduction in pro-inflammatory cytokine release and nitric oxide production, supporting its potential use as an anti-inflammatory agent. -

Case Study 2: Neuroprotection

In a model of neurodegeneration, this compound was administered to assess its protective effects on neuronal cells subjected to oxidative stress. The findings indicated that the compound significantly reduced cell death and improved cell viability, suggesting its role in neuroprotection.

Comparative Applications Table

The following table summarizes the key applications and findings related to this compound:

| Application | Mechanism of Action | Key Findings |

|---|---|---|

| Anti-inflammatory | Inhibition of iNOS and NF-kB signaling | Reduced cytokine release and nitric oxide production |

| Antioxidant | Scavenging free radicals | Decreased oxidative stress markers |

| Neuroprotective | Protection against oxidative stress | Improved neuronal cell survival in vitro |

Propriétés

IUPAC Name |

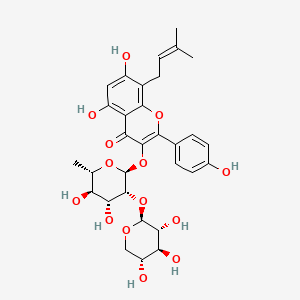

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36O14/c1-12(2)4-9-16-17(33)10-18(34)20-23(38)28(26(43-27(16)20)14-5-7-15(32)8-6-14)44-31-29(24(39)21(36)13(3)42-31)45-30-25(40)22(37)19(35)11-41-30/h4-8,10,13,19,21-22,24-25,29-37,39-40H,9,11H2,1-3H3/t13-,19+,21-,22-,24+,25+,29+,30-,31-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASPIQZXMZNLGRL-NPFMWIEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)O)OC5C(C(C(CO5)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)O)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is known about the potential benefits of Icariside F on bone health?

A1: While the provided research articles do not directly investigate the effects of Icariside F in isolation, one study explores the effects of a flavonoid fraction extracted from Herba Epimedii which includes Icariside F as one of its eight flavonoid glycoside components. This study demonstrated that the flavonoid fraction, administered to ovariectomized rats, exhibited positive effects on bone metabolism. Specifically, the fraction increased bone strength and improved trabecular bone mineral density, suggesting a potential role in mitigating bone loss associated with osteoporosis. Further research focusing specifically on Icariside F is needed to confirm its individual contribution to these observed effects.

Q2: What other flavonoids are found alongside Icariside F in the aerial parts of Epimedium brevicornum?

A2: A study on the chemical constituents of Epimedium brevicornum identified six flavonoids, including Icariside F. The other five flavonoids isolated were:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.